molecular formula C11H7F3N2O2 B1304103 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 220462-27-1

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B1304103
CAS No.: 220462-27-1
M. Wt: 256.18 g/mol
InChI Key: ZQBFVQMSDDVBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • A study focused on synthesizing novel sulfonamide derivatives starting from celecoxib, which involves selective oxidation followed by esterification and hydrazinolysis, revealing significant anti-inflammatory activity and minimal ulcerogenic effects compared to celecoxib (Mustafa et al., 2016).
  • Another research conducted in silico studies on newly designed pyrazole-based drug molecules, revealing their activities against S. aureus DNA gyrase, with synthesis and antimicrobial activity testing supporting the docking results (Shubhangi et al., 2019).
  • The crystal structure of a large drug molecule was determined using NMR powder crystallography, showcasing the application of this method in elucidating the structures of molecular compounds of previously unknown configuration (Baias et al., 2013).

Biological Activities

  • Research on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives demonstrated promising antitumor activity against various cancer cells, indicating potential for further optimization as cancer inhibitors (Jing et al., 2012).
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their non-linear optical properties, highlighting potential applications in optical limiting (Chandrakantha et al., 2013).

Material Science and Catalysis

  • A study introduced a Co(II)-based metal-organic framework (MOF) with dual-functional pyrazolate-carboxylate ligand, showcasing high selective CO2 adsorption capacity and catalytic performance for CO2 fixation, emphasizing the ligand's role in enhancing MOF functionality (Si et al., 2020).
  • Another work reported the synthesis and characterization of copper(I) complexes with "scorpionate" ligands, displaying superoxide scavenging activity, which could be significant in developing new antioxidant agents (Santini et al., 2003).

Environmental Sensing and Adsorption

  • Lanthanide metal-organic frameworks (Ln-MOFs) were constructed using a pyrazoyl-carboxyl bifunctional ligand, showing exceptional luminescent sensing for environmentally relevant ions and selective capture for CO2, demonstrating the versatility of these materials in sensing and gas adsorption applications (Li et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it could be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid” are not available, the use of trifluoromethyl groups in organic compounds is an active area of research. They are increasingly being used in various fields ranging from pharmaceuticals to functional materials . It is expected that many novel applications will be discovered in the future .

Mechanism of Action

Target of Action

It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .

Biochemical Pathways

The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .

Pharmacokinetics

After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBFVQMSDDVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381691
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220462-27-1
Record name 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.